molecular formula C13H20N4O2 B2877826 (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034380-50-0

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No. B2877826
CAS RN: 2034380-50-0
M. Wt: 264.329
InChI Key: PENUFOSBVOMHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anti-inflammatory Agents : Piperazine derivatives have been synthesized and evaluated for their anti-inflammatory properties. Some compounds demonstrated potent anti-inflammatory activity in in-vivo models, showcasing their potential as therapeutic agents for inflammatory conditions (Patel, Karkhanis, & Patel, 2019).

Molecular Interaction Studies

  • Cannabinoid Receptor Antagonists : Research on piperazine derivatives has also contributed to the understanding of molecular interactions with the CB1 cannabinoid receptor, important for drug design targeting various neurological disorders (Shim et al., 2002).

Antimicrobial Activity

  • New Pyridine Derivatives : The synthesis of piperazine compounds and their derivatives has shown variable and modest antimicrobial activity against several bacteria and fungi strains, indicating their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Cytotoxic Agents in Cancer Research

  • Novel Piperazinone Derivatives : Studies involving the synthesis of piperazinone derivatives and their evaluation as cytotoxic agents against cancer cell lines suggest their potential application in cancer therapy (Ghasemi, Sharifi, & Mojarrad, 2020).

properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)12(18)11-2-9-19-10-11/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENUFOSBVOMHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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